Cas no 71153-70-3 (Ethanone, 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)-)
71153-70-3 structure
Product Name:Ethanone, 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)-
CAS-nummer:71153-70-3
MF:C11H12OS
MW:192.277381896973
CID:531056
PubChem ID:13257395
Update Time:2025-04-19
Ethanone, 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Ethanone, 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)-
- 1-(3,4-dihydro-2H-thiochromen-6-yl)ethanone
- DTXSID60532473
- 71153-70-3
- DUKBBJXWVAXOQT-UHFFFAOYSA-N
- 1-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)ethanone
- 1-(3,4-Dihydro-2H-1-benzothiopyran-6-yl)ethan-1-one
- SCHEMBL4694745
-
- Inchi: 1S/C11H12OS/c1-8(12)9-4-5-11-10(7-9)3-2-6-13-11/h4-5,7H,2-3,6H2,1H3
- InChI-sleutel: DUKBBJXWVAXOQT-UHFFFAOYSA-N
- LACHT: S1C2C=CC(C(C)=O)=CC=2CCC1
Berekende eigenschappen
- Exacte massa: 192.06088618g/mol
- Monoisotopische massa: 192.06088618g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 202
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.5
- Topologisch pooloppervlak: 42.4Ų
Ethanone, 1-(3,4-dihydro-2H-1-benzothiopyran-6-yl)- Gerelateerde literatuur
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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